5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]piperidin-2-one
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Overview
Description
5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]piperidin-2-one is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]piperidin-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridazine ring, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole core, and finally, the attachment of the piperidin-2-one moiety.
Formation of the Pyridazine Ring: This step involves the reaction of a suitable precursor with hydrazine derivatives under controlled conditions to form the pyridazine ring.
Construction of the Octahydropyrrolo[3,4-c]pyrrole Core: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the core structure.
Attachment of the Piperidin-2-one Moiety: This final step involves coupling reactions, often using reagents such as coupling agents and bases to attach the piperidin-2-one moiety to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is used in the study of receptor binding and enzyme inhibition, providing insights into its potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
- 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Uniqueness
5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]piperidin-2-one is unique due to its specific combination of structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]piperidin-2-one |
InChI |
InChI=1S/C22H25N5O2/c28-21-9-6-16(10-23-21)22(29)27-13-17-11-26(12-18(17)14-27)20-8-7-19(24-25-20)15-4-2-1-3-5-15/h1-5,7-8,16-18H,6,9-14H2,(H,23,28) |
InChI Key |
RKQOOTNQKOAYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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